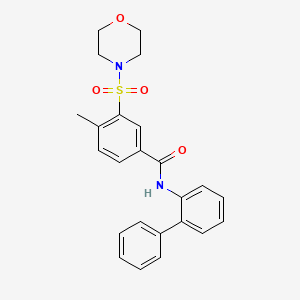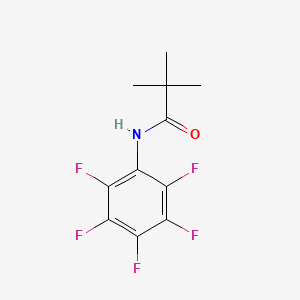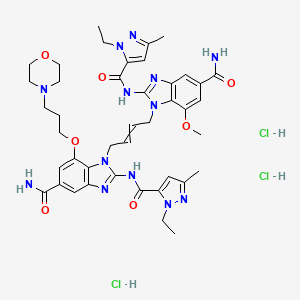
Phillygenol; Epipinoresinol methyl ether; (+)-Phillygenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phillygenol, also known as Epipinoresinol methyl ether or (+)-Phillygenin, is a naturally occurring lignan compound found in various plants. It is known for its diverse biological activities and potential therapeutic applications. Phillygenol is characterized by its unique chemical structure, which includes a methoxy group attached to a lignan backbone.
準備方法
Synthetic Routes and Reaction Conditions
Phillygenol can be synthesized through several methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . Another method involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide . These methods typically require strong bases such as sodium hydride or silver oxide and are conducted under controlled conditions to ensure high yields.
Industrial Production Methods
Industrial production of Phillygenol often involves the extraction from natural sources, such as plants rich in lignans. The extraction process includes solvent extraction, purification, and crystallization to obtain pure Phillygenol. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
Phillygenol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of reduced lignan derivatives.
Substitution: Reactions involving the replacement of functional groups, such as demethylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid- and base-catalyzed reactions, as well as metal-catalyzed hydrotreatment, are employed for demethylation
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted lignan derivatives, which may have different biological activities and applications.
科学的研究の応用
Phillygenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex lignan compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements
作用機序
Phillygenol exerts its effects through various molecular targets and pathways. It is known to interact with cellular signaling pathways, modulate enzyme activities, and influence gene expression. The exact mechanism of action may vary depending on the specific biological context and target. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
類似化合物との比較
Phillygenol can be compared with other lignan compounds such as:
Secoisolariciresinol: Another lignan with similar antioxidant properties.
Matairesinol: Known for its potential anticancer effects.
Pinoresinol: Shares structural similarities and biological activities with Phillygenol.
Phillygenol is unique due to its specific methoxy group, which may contribute to its distinct biological activities and therapeutic potential .
特性
IUPAC Name |
4-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKKWDCUOOTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Oxo-1-phenylbutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12468523.png)
![3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B12468533.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468539.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl thiophene-2-carboxylate](/img/structure/B12468547.png)
![2-({5-[4-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12468554.png)



![N-{[(3Z)-1-Methyl-2-oxoindol-3-ylidene]amino}guanidine](/img/structure/B12468572.png)
![5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)

![4,4'-[3-(2-Chlorobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)](/img/structure/B12468588.png)
![Ethyl 2-[[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propen-1-yl]amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B12468611.png)

